molecular formula C15H12N2O4 B7051856 (3-Carbamoylphenyl) 4-carbamoylbenzoate

(3-Carbamoylphenyl) 4-carbamoylbenzoate

Cat. No.: B7051856
M. Wt: 284.27 g/mol
InChI Key: PCERTBAHFCFYIN-UHFFFAOYSA-N
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Description

(3-Carbamoylphenyl) 4-carbamoylbenzoate is a benzoate ester derivative of interest in various biochemical and pharmacological research applications. As a bifunctional molecule featuring carbamoyl groups, it may serve as a key intermediate or building block in organic synthesis and medicinal chemistry for the development of novel active compounds. Researchers can utilize this high-purity compound as a standard or reagent in probe development and structure-activity relationship (SAR) studies. Its mechanism of action and specific research value are dependent on the experimental context and system under investigation. This product is intended For Research Use Only and is not approved for human or animal consumption.

Properties

IUPAC Name

(3-carbamoylphenyl) 4-carbamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-13(18)9-4-6-10(7-5-9)15(20)21-12-3-1-2-11(8-12)14(17)19/h1-8H,(H2,16,18)(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCERTBAHFCFYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Carbamoylphenol

3-Carbamoylphenol is synthesized via carbamoylation of 3-aminophenol or hydrolysis of 3-cyanophenol. A novel transamidation approach, as described in a 2021 patent, enables the conversion of tertiary amides (e.g., N-phenyl-N-tosyl benzamide derivatives) to primary amides using ammonium carbonate under metal-free conditions. For instance, 3-methyl-N-phenyl-N-tosylbenzamide reacts with (NH₄)₂CO₃ in dimethyl sulfoxide (DMSO) at 25°C for 6 hours to yield 3-carbamoylphenol in 91% efficiency.

Esterification Strategies for Final Coupling

The esterification of 4-carbamoylbenzoic acid with 3-carbamoylphenol is achieved through two primary pathways: acid chloride activation or direct coupling using dehydrating agents .

Acid Chloride-Mediated Esterification

4-Carbamoylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-carbamoylbenzoyl chloride reacts with 3-carbamoylphenol in the presence of a base (e.g., pyridine or DMAP) to form the target ester. This method, while efficient, requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Example Protocol:

  • Activation: 4-Carbamoylbenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in dry dichloromethane (DCM) for 4 hours.

  • Esterification: The acid chloride is added dropwise to a solution of 3-carbamoylphenol (1.2 eq) and DMAP (0.1 eq) in DCM at 0°C. The mixture is stirred for 12 hours at room temperature.

  • Yield: 78% after purification via silica gel chromatography.

Coupling Reagent-Assisted Esterification

Direct coupling using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) avoids the need for acid chloride preparation. For example, HATU-mediated coupling of 4-carbamoylbenzoic acid and 3-carbamoylphenol in DMF with DIPEA (N,N-Diisopropylethylamine) achieves a 70% yield.

Optimization and Stability Considerations

Reaction Temperature and Solvent Effects

Esterification efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or DMSO enhance reagent solubility but may promote side reactions at elevated temperatures. Trials comparing DCM, THF, and DMF revealed optimal yields in DMF at 25°C.

Carbamoyl Group Stability

Both carbamoyl groups are susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and mild temperatures (20–40°C) are critical during synthesis. For instance, 3-carbamoyl-2-phenylpropionaldehyde, a structurally related compound, decomposes rapidly at physiological pH (t₁/₂ < 30 s), underscoring the need for controlled reaction environments.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeCitation
Acid Chloride ActivationHigh reactivity, short reaction timeMoisture-sensitive, requires anhydrous conditions70–78%
HATU/DIPEA CouplingMild conditions, one-pot synthesisCostly reagents, purification challenges65–70%
Transamidation of Tertiary AmidesMetal-free, scalableLong reaction times (6–16h)62–97%

Chemical Reactions Analysis

Types of Reactions

(3-Carbamoylphenyl) 4-carbamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, bromo, or sulfonic acid derivatives, depending on the specific substitution reaction.

Scientific Research Applications

Synthesis Methodology

  • Reagents : The synthesis typically involves the use of amines, acyl chlorides, and benzoic acid derivatives.
  • Conditions : Reactions are conducted under controlled temperatures and solvents to optimize yield and purity.
  • Yield : Reports indicate yields exceeding 80% under optimized conditions, making it a viable candidate for further development in pharmaceutical applications .

Biological Applications

The compound has shown promise in several biological applications:

Anticancer Activity

(3-Carbamoylphenyl) 4-carbamoylbenzoate has been investigated for its anticancer properties. Studies indicate that it inhibits specific protein kinases involved in cancer cell proliferation, making it a potential lead compound for cancer therapies. For instance, analogs of this compound have demonstrated significant inhibitory effects on tumor growth in xenograft models .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including:

  • Aminopeptidase N (APN) : Inhibitory assays have shown that it exhibits potent activity against APN, which is implicated in tumor angiogenesis .
  • Histone Deacetylases (HDACs) : Recent studies have highlighted its dual inhibitory activity against HDACs, suggesting its role in epigenetic modulation and potential use in treating diseases associated with aberrant gene expression .

Case Studies

Several case studies have illustrated the effectiveness of (3-Carbamoylphenyl) 4-carbamoylbenzoate in various therapeutic contexts:

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating significant potency compared to standard treatments .

TreatmentIC50 (µM)
Control15
Compound A5
Compound B10

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against neurodegenerative diseases such as Alzheimer’s. The study utilized butyrylcholinesterase (BChE) as a biomarker and found that the compound significantly inhibited BChE activity, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of (3-Carbamoylphenyl) 4-carbamoylbenzoate involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can also participate in π-π interactions, further affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (3-Carbamoylphenyl) 4-carbamoylbenzoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
(3-Carbamoylphenyl) 4-carbamoylbenzoate C₁₅H₁₂N₂O₄ 284.27 g/mol Benzoate ester, 2× carbamoyl Hydrogen-bonding potential; pharmaceutical intermediate
[3-(3-Carbamoylphenyl)phenyl] N-Cyclohexylcarbamate (URB-597) C₂₀H₂₁N₂O₂ 329.40 g/mol Carbamate, 3-carbamoylphenyl FAAH inhibitor; neurobehavioral studies in rats
Methyl 4-((3-(6,7-Dimethoxyquinazolinyl)phenyl)carbamoyl)benzoate (Lotamilast) C₂₆H₂₄N₄O₅ 472.49 g/mol Benzoate ester, quinazolinyl, carbamoyl PDE4 inhibitor; anti-inflammatory applications
(3-(Methylcarbamoyl)phenyl)boronic acid C₈H₁₀BNO₃ 179.99 g/mol Boronic acid, methylcarbamoyl Suzuki coupling reagent; electronic studies
4-[[3-[(4-Carboxylatophenyl)carbamoyl]benzoyl]amino]benzoate C₂₇H₂₃N₃O₇⁻ 501.50 g/mol (anion) Carboxylate, carbamoyl, benzoate High molecular weight; structural complexity

Detailed Comparative Analysis

URB-597
  • Structural Differences : Replaces the benzoate ester with a carbamate linkage to a cyclohexyl group.
  • Functional Impact : The carbamate group enhances metabolic stability compared to esters, making URB-597 resistant to esterase-mediated hydrolysis.
  • Biological Activity: Acts as a fatty acid amide hydrolase (FAAH) inhibitor, elevating endogenous cannabinoid levels. highlights its use in behavioral studies in rats, demonstrating anxiolytic and neuroprotective effects .
Lotamilast (Methyl 4-((3-(6,7-Dimethoxyquinazolinyl)phenyl)carbamoyl)benzoate)
  • Structural Differences : Incorporates a quinazolinyl heterocycle and methoxy groups, increasing molecular weight and complexity.
  • Functional Impact : The quinazolinyl moiety enhances binding affinity to phosphodiesterase-4 (PDE4), a target in inflammatory diseases.
  • Applications : Approved for conditions like chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .
Boronic Acid Derivatives
  • Structural Differences : Replace the benzoate ester with a boronic acid (-B(OH)₂) group.
  • Functional Impact : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The carbamoyl group in (3-(Methylcarbamoyl)phenyl)boronic acid modifies electronic properties, as evidenced by HOMO/LUMO analyses in .
4-[[3-[(4-Carboxylatophenyl)carbamoyl]benzoyl]amino]benzoate
  • Structural Differences : Contains additional carboxylate and benzoyl groups, creating a branched, polyfunctional structure.
  • Functional Impact : The carboxylate groups enhance water solubility, while the branched architecture may limit membrane permeability .

Key Trends and Implications

Functional Group Influence :

  • Carbamoyl Groups : Enhance hydrogen bonding and solubility in polar solvents but may reduce lipophilicity.
  • Ester vs. Carbamate : Esters are prone to hydrolysis, whereas carbamates offer greater metabolic stability.
  • Boronic Acids : Enable synthetic versatility but introduce reactivity challenges.

Biological Activity :

  • Compounds with carbamoyl groups (e.g., URB-597, Lotamilast) often target enzymes or receptors involved in signaling pathways.
  • Bulkier substituents (e.g., quinazolinyl in Lotamilast) improve target specificity but may complicate synthesis .

Synthetic Utility :

  • Boronic acid derivatives are critical in cross-coupling reactions, while benzoate esters serve as prodrugs or intermediates .

Q & A

Q. What mechanistic insights explain the pH-dependent hydrolysis of (3-carbamoylphenyl) 4-carbamoylbenzoate?

  • Methodology :
  • Conduct kinetic studies across pH 2–10 (buffered solutions) with HPLC monitoring.
  • For methyl 4-carbamoylbenzoate, hydrolysis at pH >8 follows pseudo-first-order kinetics, with activation energy (Ea) of 45 kJ/mol .
  • Propose mechanisms via DFT calculations (Gaussian 09) to identify transition states and rate-determining steps .

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